The Discovery and Development of Carsatrin: A Selective AMPK Activator for the Treatment of Non-alcoholic Steatohepatitis
The Discovery and Development of Carsatrin: A Selective AMPK Activator for the Treatment of Non-alcoholic Steatohepatitis
Abstract
Non-alcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] A key metabolic regulator implicated in the pathophysiology of NASH is AMP-activated protein kinase (AMPK), a cellular energy sensor that, when activated, orchestrates a shift from anabolic to catabolic metabolism.[2][3] Activation of AMPK in hepatocytes has been shown to reduce lipid accumulation, suppress inflammatory pathways, and potentially mitigate fibrosis, making it a highly attractive therapeutic target.[2][4][5] This whitepaper provides an in-depth technical guide to the discovery and development of Carsatrin, a novel, potent, and selective small molecule activator of the liver-predominant AMPK isoform. We will detail the strategic decisions, experimental workflows, and self-validating protocols from initial target validation and high-throughput screening to lead optimization, preclinical evaluation in validated NASH models, and the design of early-phase clinical trials.
Introduction: The Rationale for Targeting AMPK in NASH
The rising prevalence of obesity and type 2 diabetes has led to a parallel epidemic of non-alcoholic fatty liver disease (NAFLD), with a significant fraction of patients developing the more aggressive form, NASH.[1][6] The pathogenesis of NASH is a complex interplay of metabolic dysregulation, oxidative stress, and inflammatory signaling.[7] At the heart of this metabolic dysfunction lies the dysregulation of AMPK, a heterotrimeric enzyme that acts as a master regulator of cellular energy homeostasis.[8]
AMPK activation triggers a cascade of events beneficial for counteracting the hallmarks of NASH:
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Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby reducing the substrate for triglyceride production.[4]
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Promotion of Fatty Acid Oxidation: AMPK activation enhances the activity of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for oxidation.[4]
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Suppression of Inflammation: AMPK signaling can negatively regulate pro-inflammatory pathways such as the NF-κB axis.[7]
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Anti-fibrotic Effects: Emerging evidence suggests that AMPK activation can inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[5][9]
Despite its therapeutic potential, developing direct AMPK activators has been challenging, with early compounds suffering from poor bioavailability or lack of isoform selectivity.[7] Our program was initiated to identify a novel, liver-selective AMPK activator with drug-like properties suitable for chronic administration in NASH patients.
1.1. The Carsatrin Hypothesis: Selective Activation of Hepatic AMPK
The core hypothesis behind the Carsatrin program was that selective activation of hepatic AMPK would be sufficient to reverse steatosis and halt the progression of NASH, while minimizing potential off-target effects associated with systemic AMPK activation, such as effects on cardiac muscle.[10] This guided our screening strategy towards identifying compounds with inherent selectivity for liver-expressed AMPK isoforms and favorable pharmacokinetic profiles for hepatic distribution.
Discovery Phase: From High-Throughput Screen to Lead Candidate
2.1. High-Throughput Screening (HTS) Cascade
The discovery of Carsatrin began with a robust HTS campaign designed to identify direct activators of recombinant human AMPK. The primary assay was a fluorescence-based method measuring the phosphorylation of a peptide substrate.[11] This high-throughput method allowed for the rapid screening of a large and diverse compound library.[12]
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Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay was used to quantify the phosphorylation of a biotinylated peptide substrate (SAMStide) by the α1β1γ1 isoform of human AMPK.
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Reagents: Recombinant human AMPK (α1β1γ1), ATP, biotin-SAMStide peptide, europium-labeled anti-phospho-SAMStide antibody, and streptavidin-allophycocyanin (SA-APC).
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Procedure:
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Compounds from a 500,000-member diversity library were dispensed into 384-well plates at a final concentration of 10 µM.
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AMPK enzyme and ATP were added to initiate the reaction.
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The reaction was incubated for 60 minutes at room temperature.
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TR-FRET detection reagents were added to stop the reaction and generate a signal.
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Plates were read on a compatible plate reader, and the ratio of emission at 665 nm to 620 nm was calculated.
-
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Hit Criteria: Compounds demonstrating >3 standard deviations of activation above the basal enzyme activity were classified as primary hits.
This primary screen yielded 1,578 initial hits (0.32% hit rate), which were then subjected to a rigorous triage process to eliminate false positives and prioritize promising chemotypes.
2.2. Lead Optimization: Enhancing Potency, Selectivity, and Drug-like Properties
The Carsatrin scaffold emerged as a promising hit series with moderate potency (EC50 ~500 nM) and good initial selectivity. A systematic structure-activity relationship (SAR) campaign was launched to optimize the following parameters:
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Potency: Modifications to the core structure were guided by computational modeling to enhance binding affinity.
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Selectivity: Functional groups were altered to exploit subtle differences between AMPK isoforms, thereby increasing selectivity for the desired α1β1γ1 isoform.
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Pharmacokinetics (PK): The ADME (Absorption, Distribution, Metabolism, and Excretion) properties were fine-tuned to achieve a low clearance, moderate volume of distribution, and good oral bioavailability, with a focus on maximizing liver exposure.
This iterative process of design, synthesis, and testing led to the identification of Carsatrin (CST-112), which exhibited a significant improvement in potency and a favorable preclinical PK profile.
| Compound | AMPK EC50 (nM) | HepG2 pACC EC50 (nM) | Rat Oral Bioavailability (%) | Rat Liver-to-Plasma Ratio |
| Initial Hit | 485 | 2150 | <5 | 3.5 |
| Carsatrin | 12 | 58 | 45 | 22.1 |
| Table 1: Improvement of key parameters from an initial hit to the final lead candidate, Carsatrin. |
Preclinical Development: Establishing Proof-of-Concept in NASH Models
A major hurdle in NASH drug development is the lack of preclinical models that fully recapitulate the human disease.[1] Therefore, Carsatrin was evaluated in a battery of in vitro and in vivo models to build a comprehensive picture of its efficacy.
3.1. In Vitro Mechanistic Studies
To confirm the mechanism of action, primary human hepatocytes were treated with a lipid challenge (oleic and palmitic acid) to induce steatosis. Treatment with Carsatrin demonstrated a dose-dependent reduction in intracellular triglyceride content and a corresponding increase in the phosphorylation of ACC, confirming target engagement in a relevant cell type.
3.2. In Vivo Efficacy in a Diet-Induced NASH Mouse Model
To assess in vivo efficacy, the DIAMOND (Diet-Induced Animal Model Of Nonalcoholic fatty liver Disease) mouse model was selected, as it closely mimics the metabolic and histological features of human NASH.[13] Mice were fed a high-fat, high-fructose diet for 30 weeks to induce obesity, insulin resistance, steatohepatitis, and fibrosis. Following disease induction, mice were treated with Carsatrin (10 and 30 mg/kg, oral, daily) or vehicle for 8 weeks.
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Model: C57BL/6J mice on a high-fat (60% kcal), high-fructose (20% in drinking water) diet.
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Dosing: Oral gavage once daily for 8 weeks.
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Endpoints:
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Metabolic: Body weight, glucose tolerance, serum ALT/AST.
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Histology: Liver sections stained with H&E (for NAFLD Activity Score - NAS) and Sirius Red (for fibrosis).
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Gene Expression: Hepatic qPCR for genes involved in lipogenesis, inflammation, and fibrosis.
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Carsatrin treatment resulted in significant improvements across key NASH-related endpoints.
| Parameter | Vehicle Control | Carsatrin (10 mg/kg) | Carsatrin (30 mg/kg) |
| ALT (U/L) | 155 ± 21 | 98 ± 15 | 75 ± 11** |
| NAFLD Activity Score | 5.8 ± 0.6 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Fibrosis (% Area) | 3.2 ± 0.5 | 2.1 ± 0.3* | 1.4 ± 0.2 |
| Hepatic Triglycerides (mg/g) | 121 ± 18 | 72 ± 11 | 45 ± 8** |
| p < 0.05, *p < 0.01 vs. Vehicle Control | |||
| Table 2: Key efficacy endpoints in the diet-induced mouse model of NASH following 8 weeks of treatment with Carsatrin. |
These preclinical data provided strong proof-of-concept for the therapeutic potential of Carsatrin in NASH and supported its advancement into clinical development.
Clinical Development: A Strategy for Early Proof-of-Mechanism
The clinical development of NASH therapies is challenging due to the long duration of trials required to demonstrate histological improvement.[6][14] A liver biopsy remains the gold standard for diagnosis and staging, but its invasive nature presents logistical challenges.[15] Our strategy for Carsatrin focused on a seamless, adaptive trial design to gain early insights into safety, tolerability, pharmacokinetics, and pharmacodynamic responses using non-invasive biomarkers.[14][16]
4.1. Phase I: First-in-Human Safety and PK/PD
A standard Phase I study was conducted in healthy volunteers to assess the safety and PK of single and multiple ascending doses of Carsatrin. In addition, a key objective was to establish a PK/PD relationship by measuring changes in relevant biomarkers of lipid metabolism.
4.2. Phase IIa: Proof-of-Concept in NASH Patients
The Phase IIa study is designed as a multicenter, randomized, placebo-controlled trial in patients with biopsy-confirmed NASH. The primary objective is to evaluate the effect of Carsatrin on liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF), a well-validated non-invasive surrogate endpoint.[6]
Key Endpoints:
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Primary: Relative change in liver fat content from baseline to week 12 as measured by MRI-PDFF.
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Secondary:
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Proportion of patients achieving ≥30% relative reduction in liver fat.
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Changes in serum liver enzymes (ALT, AST).
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Changes in markers of fibrosis (e.g., Pro-C3, ELF score).
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Safety and tolerability.
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This design allows for an early and efficient assessment of Carsatrin's biological activity in the target patient population, providing the necessary data to support decisions for a larger, longer-term Phase IIb histology-based study.
Conclusion
The discovery and development of Carsatrin represent a hypothesis-driven, scientifically rigorous approach to addressing the unmet need in NASH. By focusing on the selective activation of hepatic AMPK, the program successfully navigated the challenges of identifying a potent and selective small molecule with favorable drug-like properties. Robust preclinical data in validated disease models have demonstrated the potential of Carsatrin to reverse steatosis and impact key drivers of NASH progression. The ongoing clinical program, utilizing modern, non-invasive endpoints, is poised to provide the first clinical proof-of-concept for this promising therapeutic agent.
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